3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide
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Overview
Description
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 4 The pyridazine ring is further substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under acidic conditions.
Chlorination: The pyridazine ring is then chlorinated at positions 3 and 6 using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Carboxamide Formation: The carboxamide group is introduced at position 4 by reacting the chlorinated pyridazine with an appropriate amine, such as pyridin-2-ylmethylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Scientific Research Applications
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Similar structure but lacks the pyridin-2-ylmethyl and carboxamide groups.
Pyridazinone Derivatives: Compounds with a pyridazinone core, which have different substituents and biological activities.
Uniqueness
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group and the carboxamide functionality enhances its potential as a versatile scaffold in drug discovery and other applications.
Properties
Molecular Formula |
C11H8Cl2N4O |
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Molecular Weight |
283.11 g/mol |
IUPAC Name |
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide |
InChI |
InChI=1S/C11H8Cl2N4O/c12-9-5-8(10(13)17-16-9)11(18)15-6-7-3-1-2-4-14-7/h1-5H,6H2,(H,15,18) |
InChI Key |
AQNLHKZNYUKMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
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